molecular formula C14H16N4O3S B2498433 1-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-sulfonamide CAS No. 1448053-75-5

1-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2498433
CAS No.: 1448053-75-5
M. Wt: 320.37
InChI Key: LWRXXIQPQYYXCX-UHFFFAOYSA-N
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Description

1-Methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-sulfonamide is a complex organic compound featuring a pyrazole ring, a tetrahydroquinoline moiety, and a sulfonamide group. This compound is of interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydroquinoline core This can be achieved through the Pictet-Spengler reaction, which involves the condensation of tryptamine derivatives with aldehydes or ketones

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, high-throughput screening methods, and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

  • Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.

  • Reduction: Reduction reactions can be used to modify the pyrazole ring.

  • Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Quinoline derivatives.

  • Reduction: Reduced pyrazole derivatives.

  • Substitution: Various substituted sulfonamides.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may have applications in drug discovery and development, particularly in the treatment of diseases involving the central nervous system.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • Indole derivatives: These compounds share structural similarities with the tetrahydroquinoline moiety.

  • Sulfonamide drugs: These drugs contain sulfonamide groups and are used in various therapeutic applications.

Uniqueness: 1-Methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups and its potential biological activity. This combination may offer advantages over similar compounds in terms of efficacy and specificity.

Properties

IUPAC Name

1-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-17-9-12(8-15-17)22(20,21)16-11-4-5-13-10(7-11)3-6-14(19)18(13)2/h4-5,7-9,16H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRXXIQPQYYXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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